1,2-Dibromo-1-ethoxyethane

Description

BenchChem offers high-quality 1,2-Dibromo-1-ethoxyethane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dibromo-1-ethoxyethane including the price, delivery time, and more detailed information at info@benchchem.com.

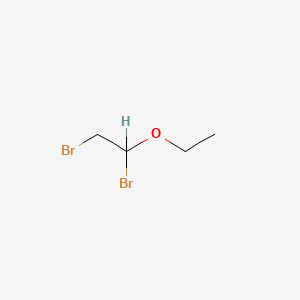

Structure

3D Structure

Properties

IUPAC Name |

1,2-dibromo-1-ethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8Br2O/c1-2-7-4(6)3-5/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQUMIFEHUKSMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883927 | |

| Record name | Ethane, 1,2-dibromo-1-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2983-26-8 | |

| Record name | 1,2-Dibromo-1-ethoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2983-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1,2-dibromo-1-ethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002983268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,2-dibromo-1-ethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1,2-dibromo-1-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dibromo-1-ethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,2-Dibromo-1-ethoxyethane from ethyl vinyl ether

An In-depth Technical Guide to the Synthesis of 1,2-Dibromo-1-ethoxyethane from Ethyl Vinyl Ether

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2-dibromo-1-ethoxyethane, a valuable halogenated ether intermediate, through the electrophilic addition of bromine to ethyl vinyl ether. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the underlying reaction mechanism, a detailed and validated experimental protocol, critical safety considerations, and robust analytical methods for product characterization. By integrating theoretical principles with practical, field-proven insights, this guide serves as a self-validating system for the successful laboratory-scale synthesis of the target compound.

Introduction and Strategic Importance

Halogenated ethers, such as 1,2-dibromo-1-ethoxyethane, are versatile intermediates in organic synthesis. The presence of two bromine atoms and an ether linkage provides multiple reactive sites for subsequent transformations, including nucleophilic substitutions and eliminations, making them valuable building blocks in the synthesis of more complex molecules, including pharmaceutical agents and agrochemicals.

The synthesis from ethyl vinyl ether and molecular bromine is a classic example of electrophilic addition to an electron-rich alkene. The reaction is typically high-yielding and proceeds under mild conditions, making it an accessible and efficient method for laboratory preparations. This guide will elucidate the nuances of this transformation, ensuring a reproducible and safe execution.

The overall reaction is as follows:

CH₂=CH-O-CH₂CH₃ + Br₂ → BrCH₂-CH(Br)-O-CH₂CH₃ (Ethyl vinyl ether + Bromine → 1,2-Dibromo-1-ethoxyethane)

The Reaction Mechanism: An Electrophilic Addition Pathway

The bromination of an alkene is a cornerstone reaction in organic chemistry, proceeding via an electrophilic addition mechanism.[1][2] The reaction between ethyl vinyl ether and bromine is a well-defined, two-step process.

Step 1: Electrophilic Attack and Formation of a Cyclic Bromonium Ion

The carbon-carbon double bond in ethyl vinyl ether is an area of high electron density, making it nucleophilic. As a non-polar bromine molecule (Br₂) approaches the double bond, the electron cloud of the alkene repels the electrons in the Br-Br bond, inducing a dipole.[3] The polarized bromine molecule now has a δ+ and a δ- pole, with the δ+ bromine acting as an electrophile.

The π-electrons from the double bond attack the electrophilic bromine atom, displacing the other bromine atom as a bromide ion (Br⁻). Simultaneously, a lone pair of electrons on the attacking bromine atom forms a bond with the other carbon of the original double bond. This results in the formation of a three-membered ring intermediate known as a cyclic bromonium ion.[3] The positive charge is located on the bromine atom.

Step 2: Nucleophilic Attack by the Bromide Ion

In the second step, the bromide ion (Br⁻), acting as a nucleophile, attacks one of the two carbon atoms of the bromonium ion ring. This attack occurs from the side opposite to the bulky bromonium group (an anti-addition). The carbon-bromine bond in the ring breaks, with the electrons moving to the bromine atom to neutralize its positive charge. This ring-opening step results in the final product, 1,2-dibromo-1-ethoxyethane.

The presence of the oxygen atom in the ethoxy group influences the regioselectivity of the bromide attack, although in this symmetric addition, it primarily results in the formation of the single product isomer.

Diagram of the Reaction Mechanism

Caption: Electrophilic addition mechanism showing the formation of a cyclic bromonium ion.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis and incorporates best practices for safety and yield optimization.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Ethyl Vinyl Ether | 72.11 | 7.21 g (9.6 mL) | 0.10 | Highly flammable, check for peroxides.[4] |

| Bromine | 159.81 | 16.0 g (5.1 mL) | 0.10 | Highly corrosive and toxic. Handle in a fume hood. |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | Dry, non-polar solvent. |

| Sodium Bicarbonate (5% aq. soln.) | 84.01 | ~50 mL | - | For neutralizing acidic byproducts. |

| Sodium Thiosulfate (10% aq. soln.) | 158.11 | ~50 mL | - | For quenching unreacted bromine. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | ~5 g | - | Drying agent. |

| Round-bottom flask (250 mL) | - | 1 | - | With magnetic stir bar. |

| Addition funnel (100 mL) | - | 1 | - | For controlled addition of bromine. |

| Ice bath | - | 1 | - | For temperature control. |

Step-by-Step Synthesis Procedure

-

Reaction Setup: Place a 250 mL round-bottom flask equipped with a magnetic stir bar in an ice-water bath on a magnetic stirrer. Add 7.21 g (9.6 mL) of ethyl vinyl ether to the flask, followed by 50 mL of dichloromethane. Allow the solution to cool to 0-5 °C.

-

Causality: Performing the reaction at low temperature is crucial to control the exothermicity of the bromination and to minimize the formation of side products. Dichloromethane is used as it is a relatively inert solvent that dissolves both reactants.[5]

-

-

Preparation of Bromine Solution: In a separate beaker, carefully dissolve 16.0 g (5.1 mL) of bromine in 50 mL of dichloromethane. Transfer this solution to a 100 mL addition funnel.

-

Trustworthiness: Pre-dissolving the bromine allows for a more controlled, dropwise addition, preventing localized high concentrations and runaway reactions.

-

-

Bromine Addition: Add the bromine solution dropwise from the addition funnel to the stirred ethyl vinyl ether solution over a period of approximately 30-45 minutes. Maintain the reaction temperature between 0 °C and 5 °C throughout the addition. The characteristic red-brown color of bromine should disappear as it reacts.[2][6]

-

Expertise: The rate of addition should be managed so that the color of the solution remains pale yellow. A persistent red-brown color indicates an excess of unreacted bromine and that the addition should be slowed.

-

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes to ensure the reaction goes to completion.

-

Work-up - Quenching and Washing:

-

Carefully transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 50 mL of 10% aqueous sodium thiosulfate solution (to remove any unreacted bromine), 50 mL of 5% aqueous sodium bicarbonate solution (to remove any traces of HBr), and finally with 50 mL of brine (saturated NaCl solution).

-

Self-Validation: The disappearance of the bromine color upon washing with sodium thiosulfate confirms the successful quenching of the excess reagent.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and remove the dichloromethane solvent using a rotary evaporator.

-

Purification: The crude product is a pale yellow oil. Purify the 1,2-dibromo-1-ethoxyethane by vacuum distillation to obtain a colorless liquid.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Safety and Handling

Strict adherence to safety protocols is mandatory due to the hazardous nature of the reagents.

-

Ethyl Vinyl Ether: This compound is extremely flammable and can form explosive peroxides upon exposure to air.[7] Always work in a well-ventilated area, preferably a fume hood, and ensure all equipment is properly grounded to prevent static discharge.[4] Containers should be kept tightly closed.

-

Bromine: Bromine is highly corrosive, toxic, and causes severe burns upon contact with skin. Inhalation of its vapors can be fatal. All handling of bromine must be conducted in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile or neoprene), a flame-resistant lab coat, and chemical splash goggles at all times.[4][8]

-

Waste Disposal: All bromine-containing waste must be quenched with sodium thiosulfate before being disposed of according to institutional guidelines. Halogenated organic waste should be collected in a designated container.

Product Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 1,2-dibromo-1-ethoxyethane.

Physical Properties

-

Appearance: Colorless to pale yellow liquid.

-

CAS Number: 2983-26-8[9]

Spectroscopic Analysis

The following data are predicted based on the structure and standard spectroscopic principles.

| Technique | Expected Data |

| ¹H NMR | A complex spectrum due to chirality at C1. Expect signals for: -CH₂-Br protons, -CH(Br)-O- proton, -O-CH₂- protons (diastereotopic), and -CH₃ protons. The -CH(Br)-O- proton will likely be a doublet of doublets. |

| ¹³C NMR | Expect four distinct signals corresponding to the four unique carbon environments: -CH₂-Br, -CH(Br)-O-, -O-CH₂-, and -CH₃.[10] |

| GC-MS | A single major peak on the gas chromatogram. The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (due to the ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes), with major peaks at M, M+2, and M+4.[11] Common fragmentation patterns would involve the loss of Br, C₂H₅O, or HBr. |

Characterization Workflow Diagram

Caption: Logical flow for the purification and analytical characterization of the final product.

Conclusion

This guide outlines a reliable and well-characterized method for the synthesis of 1,2-dibromo-1-ethoxyethane from ethyl vinyl ether. By understanding the electrophilic addition mechanism, adhering to the detailed experimental protocol, and prioritizing safety, researchers can confidently produce this versatile chemical intermediate. The provided analytical framework ensures the identity and purity of the final product, establishing a trustworthy foundation for its use in subsequent research and development applications.

References

-

Arfaoui, A., et al. (2018). Stereoselective synthesis of functionalized vinyl ethers from allyl bromides activated by triethylamine. ResearchGate. [Link]

-

New Jersey Department of Health. (n.d.). VINYL ETHYL ETHER HAZARD SUMMARY. NJ.gov. [Link]

-

Frankly Chemistry. (2016, May 22). Simply Mechanisms 2. Electrophilic Addition 2. Ethene & Bromine. YouTube. [Link]

- Google Patents. (n.d.).

-

Doc Brown's Chemistry. (n.d.). C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts. [Link]

-

Organic Chemistry Portal. (n.d.). Vinyl bromide synthesis by bromination or substitution. [Link]

- Google Patents. (n.d.). EP1035095A1 - Method for making 1,2-Dibromoindane.

-

Chemistry LibreTexts. (2023, January 22). Reactions of Alkenes with Bromine. [Link]

-

Quora. (2022, September 27). What is the reaction of vinyl alcohol with bromine?[Link]

-

Vedantu. (n.d.). In Williamsons synthesis ethoxy ethane is prepared class 12 chemistry CBSE. [Link]

-

Experimental Methods. (n.d.). 1. Bromination Methods. [Link]

-

International Chemical Safety Cards (ICSCs). (n.d.). ICSC 1261 - VINYL ETHYL ETHER. [Link]

-

Unknown. (n.d.). Mechanism for the electrophilic addition reactions between bromine (and the other halogens). [Link]

-

Thyzoid. (2022, April 3). Making 1,2-dibromo-1-phenylethane (dibromostyrene). YouTube. [Link]

-

Gelest, Inc. (2016, June 10). ETHYL VINYL ETHER Safety Data Sheet. [Link]

-

Sakkas, V. A., et al. (2005). Determination of 1,2-dibromoethane, 1,4-dichlorobenzene and naphthalene residues in honey by gas chromatography-mass spectrometry using purge and trap thermal desorption extraction. ResearchGate. [Link]

-

Organic 1 Lab. (2023, January 31). Bromination of E Stilbene Experiment. YouTube. [Link]

-

Filo. (2025, October 20). How to convert ethyl bromide to ethoxyethane, ethane, and ethanol?[Link]

-

Royal Society of Chemistry. (2012). Verification of Stereospecific Dyotropic Racemisation of Enantiopure d and l-1, 2-Dibromo-1, 2-diphenylethane in Non-polar Media. [Link]

-

Wikipedia. (n.d.). Ethyl vinyl ether. [Link]

-

EduBirdie. (n.d.). Experiment A2b: The Bromination of (E)-Stilbene. [Link]

-

ExamSIDE.Com. (n.d.). Basics of Organic Chemistry | Chemistry | JEE Main Previous Year Questions. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemguide.net [chemguide.net]

- 4. gelest.com [gelest.com]

- 5. rsc.org [rsc.org]

- 6. quora.com [quora.com]

- 7. ICSC 1261 - VINYL ETHYL ETHER [chemicalsafety.ilo.org]

- 8. nj.gov [nj.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1,2-dibromoethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Foreword: Contextualizing the Utility of a Bifunctional Reagent

An In-depth Technical Guide on the Physical and Chemical Properties of 1,2-Dibromo-1-ethoxyethane

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, reagents that offer multiple, differentially reactive functional groups are of paramount importance. They are the chemical equivalent of a versatile multi-tool, enabling chemists to construct complex molecular architectures with precision and efficiency. 1,2-Dibromo-1-ethoxyethane is one such reagent. As a halogenated ether, its true synthetic power lies not just in the presence of two bromine atoms, but in their distinct chemical environments. The bromine atom alpha to the ether oxygen is electronically activated, rendering it highly susceptible to nucleophilic attack, while the beta-bromine atom retains a reactivity profile more akin to a standard primary alkyl halide. This inherent disparity allows for sequential, site-selective transformations, making it a valuable building block for synthesizing a wide array of more complex molecules, from pharmaceutical intermediates to novel materials. This guide provides a comprehensive exploration of this reagent, grounded in fundamental principles and practical application.

Section 1: Core Molecular and Physical Characteristics

A foundational understanding of a molecule's intrinsic properties is the bedrock of its effective application in any experimental setting. These parameters dictate everything from appropriate solvent selection and reaction temperature to purification strategies and safe handling protocols.

Nomenclature and Identifiers

-

Systematic IUPAC Name : 1,2-Dibromo-1-ethoxyethane

-

Chemical Abstracts Service (CAS) Number : 2983-26-8[1][2][3][4]

Tabulated Physical Properties

The following table consolidates the key physical data for 1,2-Dibromo-1-ethoxyethane. It is critical to note that some physical properties, such as boiling point, may be reported as rough estimates or under specific vacuum conditions in the available literature, which is common for compounds that may decompose at their atmospheric boiling point.

| Property | Value | Notes and Context |

| Appearance | Colorless to light yellow liquid | Standard for many halogenated ethers. |

| Boiling Point | 68-71 °C @ 10 Torr[7] | The significant reduction from the estimated atmospheric boiling point (~185 °C)[2][3] suggests thermal lability. Vacuum distillation is the required method for purification. |

| Density | 1.732 g/cm³ @ 20 °C[2][7] | Significantly denser than water, which is relevant for aqueous workup procedures. |

| Refractive Index (n_D_²⁰) | ~1.5044[2][3] | This value is reported as an estimate but can be used for preliminary characterization. |

| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., ethers, halogenated solvents, hydrocarbons). | Typical for a molecule of its polarity and size. |

Section 2: Synthesis Pathway and Experimental Protocol

The most direct and widely accepted method for preparing 1,2-Dibromo-1-ethoxyethane is the electrophilic addition of molecular bromine across the electron-rich double bond of ethyl vinyl ether.

Mechanistic Rationale and Workflow

The causality behind this synthetic choice is the high reactivity of the vinyl ether's π-bond towards electrophiles like Br₂. The reaction proceeds through a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the bromide ion (Br⁻) occurs preferentially at the carbon atom adjacent to the ethoxy group, which can better stabilize the partial positive charge. This regioselectivity is a key feature of the reaction.

Caption: Experimental workflow for the synthesis of 1,2-Dibromo-1-ethoxyethane.

Field-Proven Experimental Protocol

This protocol is designed as a self-validating system, where visual cues and standard procedures ensure high confidence in the outcome.

Reagents & Equipment:

-

Ethyl vinyl ether (freshly distilled or inhibitor-free)

-

Bromine

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Saturated sodium bicarbonate solution (aq. NaHCO₃)

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and nitrogen inlet

-

Ice/water bath

-

Separatory funnel

-

Rotary evaporator and vacuum distillation apparatus

Step-by-Step Methodology:

-

System Inerting and Cooling (Trustworthiness Pillar): Assemble the three-neck flask, ensuring all glassware is oven-dried. Purge the system with dry nitrogen. This prevents side reactions with atmospheric moisture.

-

Reagent Preparation: In the flask, dissolve ethyl vinyl ether (1.0 eq) in anhydrous CH₂Cl₂. In the dropping funnel, prepare a solution of bromine (1.0 eq) in anhydrous CH₂Cl₂.

-

Controlled Addition (Expertise Pillar): Cool the flask to 0 °C using an ice bath. Begin vigorous stirring and add the bromine solution dropwise from the funnel. The key to a clean reaction is maintaining a slow addition rate to control the exotherm and prevent localized bromine excess. The reaction is self-indicating; the deep red-brown color of bromine should disappear almost instantly upon addition. Persistence of the color signals the reaction is nearing completion.

-

Reaction Completion and Quenching: Once the addition is complete, allow the mixture to stir for an additional 15-20 minutes at 0 °C. Quench the reaction by adding saturated NaHCO₃ solution to neutralize any residual HBr and destroy excess bromine.

-

Aqueous Workup: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and then brine. The brine wash aids in removing residual water from the organic phase.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Final Purification: Purify the resulting crude oil via vacuum distillation, collecting the fraction corresponding to 1,2-Dibromo-1-ethoxyethane (lit. bp: 68-71 °C @ 10 Torr[7]).

Section 3: Reactivity, Mechanisms, and Synthetic Applications

The synthetic value of 1,2-Dibromo-1-ethoxyethane is rooted in the differential reactivity of its C-Br bonds.

The α-Bromo Ether: A Privileged Electrophile

The bromine atom at the C1 position (alpha to the oxygen) is significantly more reactive towards nucleophiles than the bromine at C2. This is due to the stabilizing effect of the adjacent oxygen atom on the transition state of an Sₙ1-like pathway or its electron-withdrawing inductive effect in an Sₙ2 pathway. This allows for selective substitution at this position.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 1,2-Dibromo-1-ethoxyethane One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. 1,2-Dibromo-1-ethoxyethane | 2983-26-8 [chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Page loading... [wap.guidechem.com]

- 6. scbt.com [scbt.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

An In-Depth Technical Guide to 1,2-Dibromo-1-ethoxyethane (CAS Number: 2983-26-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword

1,2-Dibromo-1-ethoxyethane, a vicinal dibromoether, is a highly reactive and versatile intermediate in organic synthesis. Its unique structural features, combining the reactivity of a dibromoalkane with the influence of an adjacent ethoxy group, make it a valuable building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of 1,2-Dibromo-1-ethoxyethane, encompassing its physicochemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the synthesis of pharmaceutical intermediates. Safety and handling protocols are also detailed to ensure its responsible use in a laboratory setting.

Physicochemical and Spectroscopic Profile

1,2-Dibromo-1-ethoxyethane is a colorless liquid with the molecular formula C₄H₈Br₂O and a molecular weight of 231.91 g/mol .[1][2] A summary of its key physical and computed properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 2983-26-8 | [1][2] |

| Molecular Formula | C₄H₈Br₂O | [1][2] |

| Molecular Weight | 231.91 g/mol | [1] |

| Boiling Point | 68-71 °C @ 10 Torr | [3] |

| Density | 1.7320 g/cm³ @ 20 °C | [3] |

| Refractive Index | ~1.5044 (estimate) | [3] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 9.2 Ų | [1] |

Spectroscopic Characterization

Definitive, publicly available spectroscopic data for 1,2-Dibromo-1-ethoxyethane is scarce. However, based on the analysis of analogous structures such as 1,2-dibromoethane and ethoxyethane, the following spectral characteristics can be predicted.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to be complex due to the presence of a chiral center at the carbon bearing both a bromine and an ethoxy group. This will render the methylene protons of the ethyl group and the dibromoethane backbone diastereotopic. The spectrum would likely exhibit:

-

A triplet for the methyl protons (-CH₃) of the ethoxy group.

-

Two diastereotopic multiplets for the methylene protons (-OCH₂-) of the ethoxy group.

-

A complex multiplet system for the methine proton (-CHBrOEt).

-

Two diastereotopic multiplets for the methylene protons (-CH₂Br).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is predicted to show four distinct signals corresponding to the four unique carbon environments in the molecule. The carbon attached to the oxygen and bromine atoms (C1) would be significantly deshielded and appear at a lower field.

IR (Infrared) Spectroscopy: The IR spectrum would likely display characteristic C-H stretching vibrations in the 2850-3000 cm⁻¹ region. A strong C-O stretching band for the ether linkage is expected around 1050-1150 cm⁻¹. The C-Br stretching vibrations would appear in the fingerprint region, typically between 500 and 700 cm⁻¹.

MS (Mass Spectrometry): The mass spectrum would be characterized by a distinctive isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). This would result in three peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1.[4] Common fragmentation pathways would likely involve the loss of a bromine atom, an ethoxy group, or cleavage of the C-C bond.

Synthesis and Preparation

The primary and most direct route to 1,2-Dibromo-1-ethoxyethane involves the electrophilic addition of bromine (Br₂) to ethyl vinyl ether. This reaction proceeds via a cyclic bromonium ion intermediate, which is then attacked by a bromide ion.

Caption: Synthesis of 1,2-Dibromo-1-ethoxyethane from ethyl vinyl ether.

Detailed Experimental Protocol: Bromination of Ethyl Vinyl Ether

Causality: The choice of a non-polar, inert solvent like carbon tetrachloride or dichloromethane is crucial to prevent the participation of the solvent in the reaction, which could lead to undesired byproducts. The reaction is typically performed at a low temperature to control the exothermicity of the bromination and to minimize potential side reactions.

Materials:

-

Ethyl vinyl ether

-

Liquid bromine

-

Carbon tetrachloride (or dichloromethane)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl vinyl ether (1.0 equivalent) in anhydrous carbon tetrachloride.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add a solution of bromine (1.0 equivalent) in carbon tetrachloride dropwise from the dropping funnel with continuous stirring. Maintain the temperature at 0-5 °C throughout the addition. The disappearance of the bromine color indicates the progress of the reaction.

-

After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes at 0 °C.

-

Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude 1,2-Dibromo-1-ethoxyethane can be purified by vacuum distillation.

Self-Validation: The purity of the synthesized product should be confirmed by spectroscopic methods (NMR, IR) and its physical properties (boiling point, refractive index) should be compared with literature values.

Chemical Reactivity and Mechanistic Insights

The reactivity of 1,2-Dibromo-1-ethoxyethane is dominated by the presence of two bromine atoms on adjacent carbons and the influence of the α-ethoxy group. It readily undergoes nucleophilic substitution and elimination reactions.

Nucleophilic Substitution

The carbon atoms bonded to the bromine atoms are electrophilic and susceptible to attack by nucleophiles. The α-ethoxy group can influence the reaction rate and regioselectivity. The C1 carbon, being attached to both an oxygen and a bromine, is particularly activated.

Elimination Reactions (Dehydrobromination)

In the presence of a strong base, 1,2-Dibromo-1-ethoxyethane can undergo elimination of HBr to form a vinyl ether. The regioselectivity of the elimination (formation of 1-bromo-1-ethoxyethene vs. 2-bromo-1-ethoxyethene) will depend on the reaction conditions and the steric and electronic nature of the base. Typically, vicinal dibromides react with bases to form alkynes or conjugated dienes.[5]

Caption: Key reaction pathways of 1,2-Dibromo-1-ethoxyethane.

Applications in Drug Development and Organic Synthesis

1,2-Dibromo-1-ethoxyethane serves as a crucial intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical industry.[6] Its primary application lies in its conversion to bromoacetaldehyde diethyl acetal, a versatile building block for numerous active pharmaceutical ingredients (APIs).[7][8]

Synthesis of Bromoacetaldehyde Diethyl Acetal

Bromoacetaldehyde diethyl acetal is a key intermediate in the production of several drugs, including the antibacterial agent dirithromycin.[7][8] It is synthesized from 1,2-Dibromo-1-ethoxyethane via an elimination-addition sequence or a direct substitution reaction. A common method involves the reaction of 1,2-Dibromo-1-ethoxyethane with sodium ethoxide.

Causality: The use of sodium ethoxide in ethanol serves a dual purpose. It acts as a base to promote the elimination of HBr from 1,2-Dibromo-1-ethoxyethane, and the resulting ethoxide ion can then add to the intermediate vinyl ether or displace the remaining bromide to form the acetal.

Detailed Experimental Protocol: Synthesis of Bromoacetaldehyde Diethyl Acetal

Materials:

-

1,2-Dibromo-1-ethoxyethane

-

Sodium metal

-

Anhydrous ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully prepare a solution of sodium ethoxide by dissolving sodium metal (1.1 equivalents) in anhydrous ethanol under an inert atmosphere.

-

To the freshly prepared sodium ethoxide solution, add 1,2-Dibromo-1-ethoxyethane (1.0 equivalent) dropwise with stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench any unreacted sodium with a small amount of water or ethanol.

-

Remove the ethanol under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., diethyl ether).

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to obtain the crude bromoacetaldehyde diethyl acetal, which can be purified by vacuum distillation.

Self-Validation: The identity and purity of the bromoacetaldehyde diethyl acetal should be confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR) and physical properties with those reported in the literature.

Safety, Handling, and Disposal

Due to the lack of a specific Material Safety Data Sheet (MSDS) for 1,2-Dibromo-1-ethoxyethane, safety precautions should be based on the known hazards of analogous compounds, such as 1,2-dibromoethane.[4][9] 1,2-Dibromoethane is classified as toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen.[9]

GHS Hazard Classification (Predicted):

-

Acute Toxicity, Oral (Category 3)

-

Acute Toxicity, Dermal (Category 3)

-

Acute Toxicity, Inhalation (Category 3)

-

Skin Corrosion/Irritation (Category 2)

-

Serious Eye Damage/Eye Irritation (Category 2)

-

Carcinogenicity (Category 2)

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory system

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All work with 1,2-Dibromo-1-ethoxyethane should be conducted in a well-ventilated chemical fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge should be used.

-

Storage

Store 1,2-Dibromo-1-ethoxyethane in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

Spills and Disposal

In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. All waste containing 1,2-Dibromo-1-ethoxyethane should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

Conclusion

1,2-Dibromo-1-ethoxyethane is a valuable and reactive chemical intermediate with significant potential in organic synthesis, particularly in the pharmaceutical industry as a precursor to bromoacetaldehyde diethyl acetal. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective utilization in research and development. Further investigation into its spectroscopic properties and its direct application in the synthesis of novel therapeutic agents is warranted.

References

-

Loba Chemie. 1,2-DIBROMOETHANE FOR SYNTHESIS MSDS. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7839, 1,2-Dibromoethane. [Link]

-

Doc Brown's Chemistry. Interpreting the fragmentation pattern of the mass spectrum of 1,2-dibromoethane. [Link]

-

U.S. Environmental Protection Agency. Ethane, 1,2-dibromo-1-ethoxy-. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 14547915, 1-Bromo-1-ethoxyethane. [Link]

-

Chemistry LibreTexts. Reactions of Dihalides. [Link]

- Google Patents. CN104672068A - A preparing method of 1,1-diethoxy-2-bromoethane.

-

ResearchGate. 1,2Dibromoethane - A Versatile Reagent in Organic Synthesis. [Link]

- Google Patents. EP1035095A1 - Method for making 1,2-Dibromoindane.

-

ResearchGate. Synthesis of Alpha-Halo Ethers from Symmetric Acetals and in Situ Methoxymethylation of an Alcohol. [Link]

-

Wikipedia. α-Halo ketone. [Link]

-

National Institute of Standards and Technology. Ethane, 1,2-dibromo-. [Link]

-

ResearchGate. Mechanism of Dehydrobromination of 1,2-Dibromo-1-phenylethane under Conditions of Phase-Transfer Catalysis. [Link]

-

National Center for Biotechnology Information. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. [Link]

-

PharmaCompass. 2-Bromo-1,1-diethoxyethane(bromoacetaldehydediethylacetal). [Link]

-

Ipca Laboratories Limited. Pharma API Intermediates. [Link]

-

Filo. vic-Dibromides usually react with bases to produce more alkyne than conju... [Link]

- Google Patents. CN104230677A - Synthesis method for bromoacetaldehyde diethyl acetal.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 6401, 1,2-Dibromo-1,1-dichloroethane. [Link]

-

Sumitomo Chemical. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [Link]

-

YouTube. Multistep Synthesis of a Vicinal Dibromide with Anti-Stereochemistry in Organic. [Link]

-

Chemistry Steps. Reactions of Ethers-Ether Cleavage. [Link]

-

University of Calgary. Ch 9 : Preps. of alkynes via Elimination. [Link]

-

YouTube. 21.3 Alpha Halogenation | Organic Chemistry. [Link]

-

Thieme Chemistry. Bromoacetaldehyde Diethyl Acetal. [Link]

-

Mallak Specialties Pvt Ltd. Chemical & Pharma Intermediates by Application. [Link]

-

Organic Syntheses. 2,4-DIMETHYL-8-OXABICYCLO[3.2.1]OCT-6-EN-3-ONE. [Link]

-

YouTube. Making 1,2-dibromo-1-phenylethane (dibromostyrene). [Link]

-

American Chemical Society. Visible-Light-Mediated Vicinal Dihalogenation of Unsaturated C–C Bonds Using Dual-Functional Group Transfer Reagents. [Link]

Sources

- 1. CN104230677A - Synthesis method for bromoacetaldehyde diethyl acetal - Google Patents [patents.google.com]

- 2. homework.study.com [homework.study.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. A New Chemoenzymatic Synthesis of the Chiral Key Intermediate of the Antiepileptic Brivaracetam - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. C2H4Br2 BrCH2CH2Br 1,2-dibromoethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1,2-dibromoethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. Synthesis method for bromoacetaldehyde diethyl acetal - Eureka | Patsnap [eureka.patsnap.com]

- 9. Diverse Mechanisms of Antiepileptic Drugs in the Development Pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Navigating the Spectroscopic Landscape of 1,2-Dibromo-1-ethoxyethane: A Predictive and Interpretive Guide

This technical guide provides an in-depth exploration of the predicted spectroscopic data for 1,2-Dibromo-1-ethoxyethane (CAS No. 2983-26-8), a halogenated ether of interest in synthetic chemistry and drug development. In the absence of publicly available experimental spectra, this document leverages validated predictive algorithms and established spectroscopic principles to offer a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This guide is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the structural information encoded within the spectra of this molecule.

Molecular Structure and Predicted Spectroscopic Overview

1,2-Dibromo-1-ethoxyethane possesses a chiral center at the carbon atom bonded to both a bromine and the ethoxy group. This structural feature has significant implications for its NMR spectra, leading to diastereotopic protons in the adjacent methylene group. The molecule's structure is depicted below, with protons and carbons labeled for clarity in the subsequent spectroscopic discussions.

Figure 1: Molecular structure of 1,2-Dibromo-1-ethoxyethane.

The following sections will detail the predicted spectroscopic data and provide a thorough interpretation based on the structural features of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predictions for both ¹H and ¹³C NMR spectra were generated using the online NMR prediction tool, NMRDB.org, which utilizes a database of experimentally determined spectra to calculate chemical shifts and coupling constants.[1]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of 1,2-Dibromo-1-ethoxyethane is characterized by four distinct signals, reflecting the four unique proton environments in the molecule. The presence of a chiral center at C1 renders the two protons on C2 (Ha and Hb) diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and will couple to each other.

| Proton(s) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |

| H1 | 5.8 | Doublet of Doublets (dd) | J(H1-H2a) = 4.0, J(H1-H2b) = 8.0 | Methine proton on C1 |

| H2a, H2b | 3.8 - 4.2 | Multiplet (m) | - | Methylene protons on C2 |

| H3 | 3.7 | Quartet (q) | J = 7.0 | Methylene protons of the ethoxy group |

| H4 | 1.3 | Triplet (t) | J = 7.0 | Methyl protons of the ethoxy group |

Interpretation:

-

H1 (Methine proton): The proton on C1 is significantly deshielded to approximately 5.8 ppm due to the presence of two electronegative atoms: bromine and oxygen. It is predicted to be a doublet of doublets due to coupling with the two diastereotopic protons on C2.

-

H2a, H2b (Methylene protons): The diastereotopic protons on C2 are expected to appear as a complex multiplet in the region of 3.8 - 4.2 ppm. Their non-equivalence arises from the adjacent chiral center.

-

H3 (Ethoxy methylene protons): The methylene protons of the ethoxy group are predicted to resonate around 3.7 ppm as a quartet, due to coupling with the three methyl protons (H4). The proximity to the oxygen atom causes this downfield shift.

-

H4 (Ethoxy methyl protons): The methyl protons of the ethoxy group are the most shielded, appearing as a triplet at approximately 1.3 ppm due to coupling with the adjacent methylene protons (H3).

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum shows four signals, corresponding to the four unique carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (ppm) | Assignment |

| C1 | 85 | Methine carbon bonded to Br and O |

| C2 | 35 | Methylene carbon bonded to Br |

| C3 | 65 | Methylene carbon of the ethoxy group |

| C4 | 15 | Methyl carbon of the ethoxy group |

Interpretation:

-

C1: This carbon is bonded to two electronegative atoms (Br and O), resulting in a significant downfield shift to around 85 ppm.

-

C2: The carbon bonded to the second bromine atom is also deshielded, but to a lesser extent than C1, with a predicted chemical shift of approximately 35 ppm.

-

C3: The methylene carbon of the ethoxy group is deshielded by the adjacent oxygen atom, appearing around 65 ppm.

-

C4: The methyl carbon of the ethoxy group is the most upfield signal, predicted at about 15 ppm.

Infrared (IR) Spectroscopy

The predicted IR spectrum provides information about the functional groups present in the molecule. The prediction was generated using the online tool available at Cheminfo.org.[2]

| Predicted Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| 2975-2850 | Medium-Strong | C-H stretching (alkane) |

| 1120-1080 | Strong | C-O stretching (ether) |

| 680-550 | Strong | C-Br stretching |

Interpretation:

-

C-H Stretching: The absorptions in the 2975-2850 cm⁻¹ region are characteristic of C-H stretching vibrations in the alkane portions of the molecule (the ethyl and ethane backbone).

-

C-O Stretching: A strong absorption band is predicted in the 1120-1080 cm⁻¹ region, which is characteristic of the C-O stretching vibration of the ether functional group.[3]

-

C-Br Stretching: Strong absorptions in the fingerprint region, between 680-550 cm⁻¹, are expected for the C-Br stretching vibrations. The presence of two C-Br bonds may lead to multiple or broad absorptions in this region.

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The fragmentation of 1,2-Dibromo-1-ethoxyethane is predicted to be influenced by the presence of two bromine atoms and the ether linkage. A key feature will be the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.

Molecular Ion Peak

The molecular ion peak ([M]⁺) will appear as a cluster of peaks due to the isotopic distribution of the two bromine atoms. The expected masses for the molecular ions are:

-

[C₄H₈⁷⁹Br₂O]⁺ = 229.9 g/mol

-

[C₄H₈⁷⁹Br⁸¹BrO]⁺ = 231.9 g/mol

-

[C₄H₈⁸¹Br₂O]⁺ = 233.9 g/mol

The relative intensities of these peaks are expected to be in a 1:2:1 ratio.

Predicted Fragmentation Pathway

The fragmentation is likely to proceed through several pathways, including alpha-cleavage at the ether linkage and loss of bromine atoms.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,2-Dibromo-1-ethoxyethane

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of 1,2-Dibromo-1-ethoxyethane. By dissecting its molecular structure, we will predict the chemical shifts, integration ratios, and spin-spin coupling patterns of its proton environments. This document delves into the causal factors behind the observed spectral features, including the powerful deshielding effects of electronegative bromine and oxygen atoms and the stereochemical consequences of a chiral center, which leads to diastereotopicity. A detailed experimental protocol for sample preparation is provided, followed by a systematic interpretation of the expected spectrum, culminating in a complete assignment of all proton signals. This guide is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for routine and advanced structural verification.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum of 1,2-Dibromo-1-ethoxyethane (C₄H₈Br₂O), we must first identify the unique, or chemically non-equivalent, proton environments within the molecule.

The structure, CH₃-CH₂-O-CH(Br)-CH₂Br, contains a chiral center at the carbon atom bonded to both a bromine atom and the ethoxy group (C1). This stereocenter has a profound impact on the entire molecule, rendering several protons chemically distinct that might otherwise appear equivalent.

There are four primary sets of protons, which we will label A, B, C, and D for clarity:

-

Protons A (3H): The methyl protons (-CH₃) of the ethoxy group.

-

Protons B (2H): The methylene protons (-O-CH₂-) of the ethoxy group.

-

Proton C (1H): The methine proton (-CH(Br)-) at the chiral center.

-

Protons D (2H): The methylene protons (-CH₂Br) adjacent to the chiral center.

Figure 1: Molecular structure of 1,2-Dibromo-1-ethoxyethane showing the four distinct proton environments (A, B, C, and D).

The Critical Role of the Stereocenter: Diastereotopicity

The presence of the chiral center at C1 means that the two methylene protons labeled HD are diastereotopic .[1] This is because replacing either HD with another group (e.g., deuterium) would create a pair of diastereomers. Diastereotopic protons are chemically non-equivalent and are expected to have different chemical shifts in the NMR spectrum.[1] They will appear as two distinct signals and will couple to each other (geminal coupling) and to adjacent protons (vicinal coupling).

Similarly, the two methylene protons of the ethoxy group (HB) are also diastereotopic due to their proximity to the stereocenter. Therefore, they too are chemically non-equivalent and will exhibit different chemical shifts and coupling.

Theoretical Prediction of the ¹H NMR Spectrum

A detailed prediction of the ¹H NMR spectrum involves analyzing four key parameters for each proton environment: chemical shift, integration, multiplicity, and coupling constants.

Chemical Shift (δ)

The chemical shift is primarily influenced by the local electronic environment of the proton. Electronegative atoms like oxygen and bromine withdraw electron density from nearby protons, "deshielding" them and causing their signals to appear at a lower field (higher ppm value).[2][3]

-

Proton C (HC, -CH(Br)O-): This proton is directly attached to a carbon bearing two highly electronegative atoms (Br and O). The cumulative electron-withdrawing effect will cause extreme deshielding, placing this signal the furthest downfield.[2][4] We predict its chemical shift to be in the ~5.5 - 6.0 ppm range. For comparison, the methine proton in 1,2-dibromo-1,2-diphenylethane appears at 5.50 ppm.[5]

-

Protons D (HD, -CH₂Br): These protons are on a carbon adjacent to a bromine atom. They will be significantly deshielded, though less so than HC. The signal for the analogous protons in 1,2-dibromoethane is found at 3.65 ppm.[6] We can expect the HD signals to appear in the ~3.7 - 4.1 ppm range.

-

Protons B (HB, -OCH₂-): These protons are adjacent to an oxygen atom, which is strongly deshielding. Protons in this environment typically appear between 3.3 and 4.5 ppm.[7] Given their diastereotopicity and proximity to the brominated carbons, they will likely appear as a complex multiplet in the ~3.6 - 4.0 ppm range.

-

Protons A (HA, -CH₃): These methyl protons are the most shielded in the molecule, being furthest from the electronegative halogens. They are beta to an oxygen atom, which has a minor deshielding effect. Their signal is expected to be the furthest upfield, appearing as a triplet in the typical alkyl region of ~1.2 - 1.4 ppm .[7]

Integration

The area under each signal is directly proportional to the number of protons it represents.[8] The expected integration ratio for the signals corresponding to protons A:B:C:D will be 3:2:1:2 .

Multiplicity (Spin-Spin Splitting)

The splitting of a signal is described by the n+1 rule , where 'n' is the number of equivalent neighboring protons.

-

Protons A (-CH₃): Coupled to the two adjacent HB protons. The signal will be split into a triplet (2+1=3).

-

Proton C (-CH(Br)-): Coupled to the two adjacent HD protons. The signal will be split into a triplet (2+1=3).

-

Protons D (-CH₂Br): Due to diastereotopicity, these two protons (HD and HD') are non-equivalent. They are coupled to the single HC proton and to each other (geminal coupling). Therefore, the signal for HD will be split by HD' and HC, appearing as a doublet of doublets (dd) . Similarly, HD' will also appear as a doublet of doublets (dd) .

-

Protons B (-OCH₂-): These diastereotopic protons (HB and HB') are coupled to the three HA protons and to each other. This will result in a complex splitting pattern, often referred to as a multiplet . Each proton signal would theoretically be a doublet of quartets (dq), but these often overlap to form a more intricate pattern.

Experimental Protocol: Acquiring the Spectrum

Obtaining a high-quality ¹H NMR spectrum requires meticulous sample preparation.[9] The following protocol outlines the standard procedure for a small organic molecule like 1,2-Dibromo-1-ethoxyethane.

Methodology:

-

Sample Weighing: Accurately weigh 5-25 mg of 1,2-Dibromo-1-ethoxyethane into a clean, dry vial.[10][11] This concentration is optimal for achieving a good signal-to-noise ratio in a short acquisition time for ¹H NMR.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is an excellent choice as it is a common and effective solvent for many organic compounds.[9] Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's signals.[12]

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[10][11] Gently swirl or vortex the vial to ensure the sample dissolves completely.

-

Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution directly into a clean, high-quality 5 mm NMR tube. This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette.

-

Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

-

Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will perform locking and shimming procedures using the deuterium signal from the solvent to optimize the magnetic field homogeneity. Acquire the ¹H NMR spectrum using standard instrument parameters.

Data Interpretation and Spectral Assignment

The predicted ¹H NMR data is summarized in the table below. A detailed analysis follows, correlating the predicted features with the molecular structure.

| Signal Label | Proton Assignment | Integration | Predicted δ (ppm) | Predicted Multiplicity |

| A | -O-CH₂-CH₃ | 3H | ~1.2 - 1.4 | Triplet (t) |

| B | -O-CH₂ -CH₃ | 2H | ~3.6 - 4.0 | Multiplet (m) |

| C | -O-CH (Br)- | 1H | ~5.5 - 6.0 | Triplet (t) |

| D | -CH(Br)-CH₂ Br | 2H | ~3.7 - 4.1 | 2 x Doublet of Doublets (dd) |

Signal-by-Signal Analysis:

-

Signal at ~5.8 ppm (Proton C): This signal, integrating to one proton, is the furthest downfield. Its position is a direct consequence of the powerful additive deshielding from the adjacent oxygen and bromine atoms.[2] It appears as a triplet, which confirms it is coupled to the two neighboring HD protons on the -CH₂Br group.

-

Signals at ~3.7 - 4.1 ppm (Protons D): This region will contain the signals for the two diastereotopic HD protons. Instead of a single signal integrating to 2H, we expect two distinct signals, each integrating to 1H. Each signal will appear as a doublet of doublets (dd). This complex pattern arises because each HD proton is split by both the geminal HD' proton and the vicinal HC proton.

-

Signal at ~3.6 - 4.0 ppm (Protons B): This complex multiplet, integrating to two protons, is assigned to the diastereotopic methylene protons of the ethoxy group. The significant downfield shift is caused by the adjacent oxygen atom. The complex splitting pattern is a result of geminal coupling between HB and HB', as well as vicinal coupling to the three HA methyl protons.

-

Signal at ~1.3 ppm (Protons A): This upfield signal, integrating to three protons, is characteristic of a methyl group in an ethoxy moiety.[13] It appears as a clean triplet, confirming its coupling to the two adjacent HB methylene protons, consistent with the n+1 rule.

Figure 2: Spin-spin coupling relationships in 1,2-Dibromo-1-ethoxyethane.

Conclusion

The ¹H NMR spectrum of 1,2-Dibromo-1-ethoxyethane is a textbook example of how fundamental principles of chemical shift, integration, and spin-spin coupling can be applied to elucidate a complex molecular structure. The analysis is elevated by the presence of a stereocenter, which introduces the concept of diastereotopicity. This results in the non-equivalence of methylene protons, leading to more complex splitting patterns than would otherwise be predicted. The key spectral signatures—a downfield triplet for the methine proton, two distinct doublet of doublets for the terminal methylene protons, a complex multiplet for the ethoxy methylene, and an upfield triplet for the ethoxy methyl—provide unambiguous confirmation of the compound's structure. This in-depth guide demonstrates the robust predictive and analytical power of ¹H NMR spectroscopy for professionals in the chemical sciences.

References

-

Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift. Retrieved from [Link]

-

Jasperse, K. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

chem.ucla.edu. (n.d.). Chemical shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Indentifying Homotopic, Enantiotopic and Diastereotopic Protons. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

University of Manitoba. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

Western University. (2013, September 9). NMR SAMPLE PREPARATION. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, December 1). How to differentiate diastereotopic protons by NMR in flexible groups? Retrieved from [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Chemsrc. (n.d.). 1,2-dibromo-1-ethoxybutane | CAS#:2983-24-6. Retrieved from [Link]

-

Master Organic Chemistry. (2012, April 17). Homotopic, Enantiotopic, Diastereotopic. Retrieved from [Link]

-

Modgraph Consultants Ltd. (n.d.). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Retrieved from [Link]

-

SpectraBase. (n.d.). meso-1,2-Dibromo-1,2-diphenylethane - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

University of California, Riverside. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2-Dibromoethane. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). 1H NMR AND CONFORMATIONAL ANALYSIS OF DIASTEREOTOPIC METHYLENE PROTONS IN ACHIRAL FLEXIBLE MOLECULES. Retrieved from [Link]

-

YouTube. (2021, September 30). NMR Spectroscopy: Diastereotopism. Retrieved from [Link]

-

ExamSIDE.Com. (n.d.). Basics of Organic Chemistry | Chemistry | JEE Main Previous Year Questions. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. web.pdx.edu [web.pdx.edu]

- 5. rsc.org [rsc.org]

- 6. 1,2-Dibromoethane(106-93-4) 1H NMR spectrum [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. organomation.com [organomation.com]

- 12. publish.uwo.ca [publish.uwo.ca]

- 13. ethoxyethane low high resolution H-1 proton nmr spectrum of ethoxyethane analysis interpretation of chemical shifts ppm spin spin line splitting diagram of diethyl ether doc brown's advanced organic chemistry revision notes [docbrown.info]

Introduction: Characterizing Asymmetry and Substitution

An In-Depth Technical Guide to the 13C NMR Analysis of 1,2-Dibromo-1-ethoxyethane

1,2-Dibromo-1-ethoxyethane presents a compelling case for the analytical power of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy. As a halogenated ether with a chiral center, its structure gives rise to a nuanced NMR spectrum that, when properly interpreted, provides unambiguous confirmation of its constitution. The presence of highly electronegative bromine and oxygen atoms, combined with the molecule's inherent asymmetry, dictates a distinct chemical environment for each of the four carbon atoms.

This guide provides a comprehensive framework for the analysis of 1,2-Dibromo-1-ethoxyethane using 13C NMR. We will delve into the prediction of the spectrum based on fundamental principles, outline a robust experimental protocol grounded in established best practices, and interpret the resulting data to achieve a complete structural assignment. This document is intended for researchers and professionals in drug development and chemical sciences who require a deep, practical understanding of NMR spectroscopic techniques.

Theoretical Framework and Spectral Prediction

The cornerstone of NMR analysis is the principle that chemically non-equivalent atomic nuclei resonate at different frequencies in a magnetic field. The structure of 1,2-Dibromo-1-ethoxyethane (CH3CH2OCH(Br)CH2Br) contains four unique carbon environments, which will result in four distinct signals in the proton-decoupled 13C NMR spectrum.[1]

-

C1: A methine (CH) carbon bonded to an oxygen, a bromine, and another carbon. The dual attachment to two highly electronegative atoms (O and Br) will cause a significant downfield shift, making it the most deshielded carbon in the molecule.

-

C2: A methylene (CH2) carbon bonded to a bromine and the C1 carbon. The single bromine atom will induce a downfield shift, but less pronounced than that for C1. Its chemical shift will be characteristic of a bromoalkane.[2][3]

-

C3: A methylene (CH2) carbon part of the ethoxy group, bonded to the oxygen and the terminal methyl group. Its direct attachment to oxygen places its resonance in the typical range for ethers.[4][5][6]

-

C4: A methyl (CH3) carbon at the terminus of the ethoxy group. Being the most shielded of the four carbons, it will appear at the most upfield position in the spectrum.

The electronegative oxygen and bromine atoms pull electron density away from the adjacent carbon nuclei. This "deshielding" effect means a weaker external magnetic field is required to bring them into resonance, resulting in a higher chemical shift value (further downfield).

Predicted Chemical Shifts and DEPT-135 Analysis

To confirm these assignments, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is invaluable. This technique differentiates carbons based on the number of attached protons: CH and CH3 groups appear as positive signals, while CH2 groups produce negative signals. Quaternary carbons are not observed.[7][8]

The following table summarizes the anticipated spectral data for 1,2-Dibromo-1-ethoxyethane.

| Carbon Atom | Label | Chemical Environment | Predicted Chemical Shift (δ, ppm) | Expected DEPT-135 Signal |

| 1 | CH(Br)O | Methine, bonded to Br and O | 85 - 100 | Positive |

| 2 | CH2Br | Methylene, bonded to Br | 30 - 45 | Negative |

| 3 | OCH2 | Methylene, ether linkage | 60 - 70 | Negative |

| 4 | CH3 | Methyl, terminal alkyl | 10 - 20 | Positive |

Note: Predicted chemical shift ranges are estimates based on typical values for similar functional groups.[3][5][6]

Molecular Structure and Carbon Environments

The diagram below illustrates the four chemically distinct carbon atoms in 1,2-Dibromo-1-ethoxyethane.

Caption: Unique carbon environments in 1,2-Dibromo-1-ethoxyethane.

Experimental Protocol: A Self-Validating System

The acquisition of a high-quality 13C NMR spectrum requires meticulous sample preparation and the selection of appropriate instrument parameters. The goal is to maximize the signal-to-noise ratio (S/N) in a reasonable timeframe.[9]

Step 1: Sample Preparation

-

Analyte Quantity: For a standard 5 mm NMR tube, dissolve 50-100 mg of 1,2-Dibromo-1-ethoxyethane.[10] The insensitivity of the 13C nucleus necessitates a relatively high concentration to achieve good S/N without an excessive number of scans.[11]

-

Solvent Selection: Use approximately 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is an excellent choice as it dissolves a wide range of organic compounds and its residual solvent peak (a triplet centered at ~77 ppm) typically does not interfere with the expected signals of the analyte.[2][12]

-

Homogenization and Filtration: Ensure the sample is fully dissolved. To prevent magnetic field distortions that broaden spectral lines, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube. This removes any suspended particulate matter.

-

Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal reference to set the 0.0 ppm chemical shift mark.[2] However, modern spectrometers can lock onto the deuterium signal of the solvent, making an internal standard often unnecessary.[12]

Step 2: NMR Data Acquisition

The following parameters are recommended for a standard broadband proton-decoupled 13C NMR experiment on a 400 or 500 MHz spectrometer. The causality for each choice is explained to ensure a robust, self-validating methodology.

| Parameter | Recommended Value | Rationale / Causality |

| Pulse Program | zgpg30 or similar | A standard sequence for quantitative proton-gated decoupled 13C spectra, using a 30° pulse angle. |

| Pulse Angle (Flip Angle) | 30° | A smaller flip angle (compared to 90°) allows for a shorter relaxation delay (D1) between scans. This significantly reduces total experiment time while still achieving good S/N, which is critical for the low-sensitivity 13C nucleus.[9] |

| Acquisition Time (AQ) | 1.0 - 1.5 s | This duration ensures that the Free Induction Decay (FID) has sufficiently decayed, preventing signal truncation that can lead to distorted peak shapes and broad bases.[9] |

| Relaxation Delay (D1) | 2.0 s | This is a compromise between speed and ensuring the nuclei have enough time to relax back to equilibrium. While not fully quantitative, this delay is sufficient for most structural elucidation purposes. For true quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time, which would be prohibitively long.[13] |

| Number of Scans (NS) | 1024 - 4096 | Due to the low natural abundance (1.1%) and smaller gyromagnetic ratio of 13C, signal averaging is required to achieve an adequate S/N. The S/N increases with the square root of the number of scans. |

| Spectral Width (SW) | ~240 ppm (e.g., -10 to 230 ppm) | This range comfortably encompasses the entire expected chemical shift region for organic molecules, from shielded alkanes to deshielded carbonyls, ensuring no peaks are folded into the spectrum.[14] |

| Temperature | 298 K (25 °C) | Standard room temperature operation. Ensure temperature is stable throughout the experiment. |

Experimental Workflow Diagram

Caption: Standardized workflow for 13C NMR analysis.

Data Processing and Final Interpretation

-

Fourier Transformation (FT): The raw FID signal is converted from the time domain to the frequency domain to produce the recognizable NMR spectrum.

-

Phase Correction: The spectrum is manually or automatically phased to ensure all peaks are purely absorptive and upright.

-

Baseline Correction: A flat baseline is crucial for accurate analysis. Automated polynomial functions are typically applied to correct any baseline distortions.

-

Referencing: The spectrum is referenced by setting the central peak of the CDCl3 triplet to 77.16 ppm.

-

Peak Assignment: By correlating the processed spectrum with the predicted data and the results from the DEPT-135 experiment, a definitive assignment of each peak to its corresponding carbon atom in the 1,2-Dibromo-1-ethoxyethane structure can be made. The combined data from the standard decoupled spectrum and the DEPT-135 spectrum provides a self-validating system for complete structural confirmation.

Conclusion

The 13C NMR analysis of 1,2-Dibromo-1-ethoxyethane is a clear demonstration of how modern spectroscopy can elucidate complex organic structures. By understanding the influence of electronegative substituents and molecular asymmetry, a precise prediction of the spectrum is possible. This, combined with a robust and well-justified experimental protocol, allows for the unambiguous assignment of all four carbon signals. The use of advanced techniques like DEPT-135 further solidifies these assignments, providing the rigorous, high-confidence data required in research and development settings.

References

-

Doc Brown's Chemistry. (n.d.). C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts. Retrieved from Doc Brown's Chemistry website: [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethoxyethane analysis of chemical shifts ppm. Retrieved from Doc Brown's Chemistry website: [Link]

-

Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals. Retrieved from Master Organic Chemistry website: [Link]

-

University of Wisconsin-Madison, Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. Retrieved from NMR Facility - Chemistry Department website: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from Oregon State University website: [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from Chemguide website: [Link]

-

OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Retrieved from Organic Chemistry - OpenStax website: [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from Chemistry LibreTexts website: [Link]

-

University of Mississippi. (2021, May 2). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. Retrieved from eGrove - University of Mississippi website: [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from Chemistry LibreTexts website: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from Chemical Instrumentation Facility - Iowa State University website: [Link]

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from University of Leicester website: [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from Faculty of Mathematical & Physical Sciences - University College London website: [Link]

-

University of Ottawa. (n.d.). How Can I Get a Quantitative 13C NMR Spectrum? Retrieved from NMR Facility Blog - University of Ottawa website: [Link]

-

ResearchGate. (n.d.). The halogen effect on the 13 C NMR chemical shift in substituted benzenes. Retrieved from ResearchGate website: [Link]

-

University of Calgary. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved from University of Calgary website: [Link]

-

NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. Retrieved from Organic Chemistry - NC State University Libraries website: [Link]

-

Michigan State University. (n.d.). Notes on NMR Solvents. Retrieved from Michigan State University website: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. C2H4Br2 BrCH2CH2Br C-13 nmr spectrum of 1,2-dibromoethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1,2-dibromoethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. C-13 nmr spectrum of ethoxyethane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethoxyethane doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. web.uvic.ca [web.uvic.ca]

- 8. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 12. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 13. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]

- 14. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to the Mass Spectrometry of 1,2-Dibromo-1-ethoxyethane: Fragmentation Analysis

Introduction

I. Fundamental Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a "hard" ionization technique where a vaporized sample is bombarded with a high-energy electron beam (typically 70 eV).[5] This process ejects an electron from the analyte molecule (M), generating a positively charged radical cation known as the molecular ion (M•+).

M + e⁻ → M•+ + 2e⁻